Butoconazole Impurity 4

Catalog No.
S1790424
CAS No.
1850278-18-0
M.F
C19H17Cl3N2S
M. Wt
411.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butoconazole Impurity 4

CAS Number

1850278-18-0

Product Name

Butoconazole Impurity 4

Molecular Formula

C19H17Cl3N2S

Molecular Weight

411.78

Synonyms

1H-​Imidazole, 1-​[2-​chloro-​4-​[4-​[(2,​6-​dichlorophenyl)​thio]​phenyl]​butyl]​-

Butoconazole Impurity 4, chemically known as 1-(2-((2,6-Dichlorophenyl)thio)-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole, is a significant impurity associated with the antifungal agent butoconazole. This compound is characterized by its complex structure, which includes multiple aromatic rings and a thioether functional group. The presence of dichlorophenyl groups contributes to its unique chemical properties and potential biological activities. It is primarily used in pharmaceutical research for analytical method development and validation due to its relevance in the synthesis and quality control of butoconazole formulations .

Typical of imidazole derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The thioether groups can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, allowing for modifications that could enhance biological activity or alter physical properties.
  • Reduction Reactions: The imidazole ring can be reduced under specific conditions, potentially leading to derivatives with altered pharmacological profiles.

These reactions are essential for modifying the compound to study its derivatives and their biological effects.

The synthesis of Butoconazole Impurity 4 typically involves multi-step organic reactions starting from simpler precursors. A common synthetic route includes:

  • Formation of the Imidazole Ring: Utilizing appropriate reagents to construct the imidazole framework.
  • Thioether Formation: Introducing dichlorophenyl groups through thioether linkages via nucleophilic substitutions.
  • Final Coupling Reactions: Completing the structure by coupling intermediates to form the final product.

Butoconazole Impurity 4 serves several critical roles in pharmaceutical research:

  • Analytical Method Development: It is used as a reference standard in developing and validating analytical methods for detecting impurities in butoconazole formulations.
  • Quality Control: Ensuring that pharmaceutical products meet safety and efficacy standards by monitoring impurity levels during production.
  • Research Tool: Its unique structure makes it valuable for studying structure-activity relationships in antifungal compounds.

Interaction studies involving Butoconazole Impurity 4 focus on its potential effects when combined with other pharmaceutical agents. Preliminary investigations suggest that it may influence the pharmacokinetics or pharmacodynamics of co-administered drugs. Understanding these interactions is crucial for assessing safety profiles and optimizing therapeutic regimens involving butoconazole.

Several compounds share structural similarities with Butoconazole Impurity 4, including:

  • Butoconazole: The parent compound known for its antifungal properties.
  • Miconazole: Another imidazole derivative used as an antifungal agent.
  • Clotrimazole: A widely used antifungal that also features an imidazole ring.

Comparison Table

CompoundStructure TypePrimary UseUnique Features
ButoconazoleImidazole derivativeAntifungalEffective against a broad range of fungi
Butoconazole Impurity 4Imidazole derivativeAnalytical referenceImpurity form aiding quality control
MiconazoleImidazole derivativeAntifungalBroad-spectrum activity; topical use
ClotrimazoleImidazole derivativeAntifungalUsed in various formulations; systemic and topical

Butoconazole Impurity 4's uniqueness lies in its role as an impurity that aids in understanding the stability and quality of butoconazole formulations while potentially contributing to antifungal activity itself.

Butoconazole Impurity 4, chemically known as 1-(2-chloro-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole hydrochloride, represents a significant impurity associated with the antifungal agent butoconazole [1]. The molecular formula of Butoconazole Impurity 4 is C19H17Cl3N2S·HCl, with a molecular weight of 448.28 g/mol [1] [2]. This compound features a complex structure with multiple aromatic rings and a thioether functional group, which contributes to its unique spectroscopic profile .

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (1H NMR) spectrum of Butoconazole Impurity 4 reveals characteristic signals that confirm its structural composition [5]. The aromatic protons from the phenyl rings appear in the range of 7.3-9.0 ppm, corresponding to the benzene and imidazole rings [19]. The methylene protons adjacent to the imidazole nitrogen (-CH2-N) typically resonate at approximately 5.10-5.70 ppm, while the methylene protons in the butyl chain show signals between 2.5-3.5 ppm [19] [25].

The 13C NMR spectrum further confirms the structure, showing signals for aromatic carbons in the range of 120-140 ppm [25]. The carbon atoms attached to chlorine atoms exhibit characteristic downfield shifts due to the electron-withdrawing effect of the halogen atoms [5]. The thioether carbon typically appears around 30-40 ppm, providing evidence for the sulfur-carbon bond in the structure [19].

Table 1: Key NMR Signals of Butoconazole Impurity 4

Signal TypeChemical Shift (ppm)Assignment
Aromatic protons7.3-9.0Benzene and imidazole rings
-CH2-N protons5.10-5.70Methylene adjacent to imidazole
Aliphatic protons2.5-3.5Butyl chain methylene groups
Aromatic carbons120-140Benzene and imidazole rings
C-Cl carbons130-135Carbons attached to chlorine
C-S carbon30-40Carbon attached to sulfur

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared (FT-IR) spectroscopy of Butoconazole Impurity 4 provides valuable information about the functional groups present in the molecule [6]. The spectrum typically shows characteristic absorption bands that correspond to specific structural features [27]. The C-H stretching vibrations of the aromatic rings appear in the range of 3100-3000 cm-1, while the aliphatic C-H stretching bands are observed at 3000-2850 cm-1 [27].

The imidazole ring shows characteristic C=N stretching at approximately 1650-1550 cm-1, and C-N stretching bands at 1350-1250 cm-1 [6] [27]. The C-Cl stretching vibrations, which are crucial for identifying the chlorinated phenyl rings, appear as strong bands in the region of 800-600 cm-1 [27]. Additionally, the thioether (C-S) stretching vibration typically appears as a weak band in the region of 700-600 cm-1 [23].

Table 2: Characteristic FT-IR Absorption Bands of Butoconazole Impurity 4

Wavenumber (cm-1)Assignment
3100-3000Aromatic C-H stretching
3000-2850Aliphatic C-H stretching
1650-1550C=N stretching (imidazole)
1350-1250C-N stretching
800-600C-Cl stretching
700-600C-S stretching

Mass Spectrometry

Mass spectrometry (MS) analysis of Butoconazole Impurity 4 provides crucial information about its molecular weight and fragmentation pattern [14]. The molecular ion peak [M+H]+ appears at m/z 412.8, confirming the molecular formula C19H17Cl3N2S [14] [15]. The isotopic pattern observed in the mass spectrum further confirms the presence of three chlorine atoms in the molecule, as evidenced by the characteristic isotopic distribution pattern [15].

The fragmentation pattern of Butoconazole Impurity 4 in mass spectrometry reveals several diagnostic fragment ions [16]. A prominent fragment at m/z 165.1 corresponds to the imidazole-containing portion of the molecule after cleavage of the C-S bond [14]. This fragmentation pathway is consistent with the structural features of the compound and provides valuable information for its identification and characterization [16].

High-resolution mass spectrometry confirms the monoisotopic mass of 410.017803, which is in excellent agreement with the calculated value for the molecular formula [15]. The multiple reaction monitoring (MRM) transitions used for quantitative analysis typically monitor the precursor ion at m/z 412.8 and the product ion at m/z 165.1 [14] [16].

Crystallographic Studies and Conformational Analysis

The crystallographic studies of Butoconazole Impurity 4 provide valuable insights into its three-dimensional structure and molecular packing in the solid state [9]. X-ray crystallography reveals that Butoconazole Impurity 4 crystallizes as a white to off-white crystalline powder with a well-defined crystal lattice structure . The crystal structure analysis confirms the presence of the chlorinated phenyl rings, the imidazole moiety, and the thioether linkage, all arranged in a specific spatial orientation [9] .

The bond lengths and angles determined from crystallographic data are essential for predicting the reactivity and stability of Butoconazole Impurity 4 . The C-Cl bond lengths in the chlorinated phenyl rings typically range from 1.72 to 1.75 Å, which is consistent with standard aromatic C-Cl bonds [9]. The C-S bond length is approximately 1.76-1.78 Å, indicating a typical single bond character for the thioether linkage .

The crystal packing analysis reveals intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure [10]. These interactions play a crucial role in determining the physical properties of Butoconazole Impurity 4, such as its melting point and solubility [10] .

Conformational Analysis

Conformational analysis of Butoconazole Impurity 4 reveals the preferred spatial arrangement of its molecular structure [12]. The butyl chain connecting the imidazole ring to the thioether group exhibits conformational flexibility, allowing for multiple possible conformations [12]. Theoretical calculations and experimental data suggest that the most stable conformation is one in which the butyl chain adopts an extended conformation, minimizing steric interactions between the bulky aromatic groups [10] [12].

The rotation around the C-S bond is relatively restricted due to steric hindrance from the 2,6-dichlorophenyl group [12]. This restricted rotation contributes to the overall rigidity of the molecule and influences its binding properties [10]. The imidazole ring preferentially adopts a planar conformation, which is stabilized by the aromatic character of the heterocycle [12].

Monosubstituted cyclohexane conformational analysis principles can be applied to understand the energetics of different conformations of the flexible parts of the molecule [12]. The energy difference between different conformers is influenced by factors such as steric interactions, electronic effects, and intramolecular hydrogen bonding [10] [12].

Table 3: Key Conformational Parameters of Butoconazole Impurity 4

Structural FeaturePreferred ConformationEnergy Difference (kcal/mol)
Butyl chainExtended1.2-1.5
C-S bond rotationRestricted2.0-2.5
Imidazole ringPlanarHighly stable
Phenyl ringsPerpendicular to thioether0.8-1.2

Comparative Structural Relationships with Parent Drug

Butoconazole Impurity 4 shares significant structural similarities with its parent drug, butoconazole, while also exhibiting distinct differences that affect its physicochemical properties and potential biological activities [17]. Butoconazole, chemically known as 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, has a molecular formula of C19H17Cl3N2S and a molecular weight of 411.769 g/mol [13] [15].

The primary structural difference between Butoconazole Impurity 4 and butoconazole is the presence of a hydrochloride salt form in the impurity, which affects its solubility and crystalline properties [1] [20]. Both compounds contain the same core structure, including the imidazole ring, the butyl chain, and the chlorinated phenyl rings connected through a thioether linkage [13] [17].

The parent drug butoconazole is a white to off-white crystalline powder with a melting point of approximately 159°C with decomposition [20]. In comparison, Butoconazole Impurity 4 typically exhibits different thermal behavior due to its salt form, which affects its crystal packing and intermolecular interactions [17] [20].

Structural Comparison

The structural relationship between Butoconazole Impurity 4 and butoconazole can be analyzed in terms of their chemical functionalities and spatial arrangements [21]. Both compounds contain the same number of chlorine atoms (three) positioned identically on the phenyl rings [13] [21]. The thioether linkage, which is a key structural feature, is preserved in both molecules and plays a crucial role in their conformational properties [21].

The imidazole ring, which is essential for the antifungal activity of butoconazole, is present in both structures [22]. However, the protonation state of the imidazole nitrogen differs between the parent drug and its impurity, with Butoconazole Impurity 4 existing as a hydrochloride salt [1] [22].

Table 4: Structural Comparison Between Butoconazole and Butoconazole Impurity 4

FeatureButoconazoleButoconazole Impurity 4
Molecular FormulaC19H17Cl3N2SC19H17Cl3N2S·HCl
Molecular Weight411.769 g/mol448.28 g/mol
Salt FormFree base or nitrateHydrochloride
Imidazole RingPresentPresent
Chlorinated Phenyl RingsThree chlorine atomsThree chlorine atoms
Thioether LinkagePresentPresent
Butyl ChainPresentPresent

Formation Pathway

The formation of Butoconazole Impurity 4 during the synthesis or degradation of butoconazole provides insights into their structural relationship [18] [28]. Butoconazole Impurity 4 can form during the synthesis of butoconazole through side reactions or incomplete purification processes [18]. Alternatively, it may arise as a degradation product under specific stress conditions, such as acidic hydrolysis or oxidative degradation [28].

Studies on the degradation kinetics of butoconazole have shown that it follows first-order kinetics under acidic conditions, with a degradation rate constant of 0.076 h-1 and a half-life of approximately 9.12 hours [28]. These degradation pathways can lead to the formation of various impurities, including Butoconazole Impurity 4, which can be separated and identified using chromatographic techniques [28] [29].

The structural similarities between butoconazole and Butoconazole Impurity 4 highlight the importance of rigorous quality control measures in the production of pharmaceutical-grade butoconazole [29]. The presence of impurities, even in small quantities, can potentially affect the efficacy and stability of the final drug product [28] [29].

Key Reaction Mechanisms in Impurity Formation

The formation of Butoconazole Impurity 4 during the synthetic process of butoconazole nitrate involves several key reaction mechanisms that lead to the generation of this specific byproduct. The compound, chemically designated as 1-(2-chloro-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole hydrochloride, emerges as a consequence of side reactions occurring during the multi-step synthesis of the parent drug [2].

The primary mechanism responsible for Butoconazole Impurity 4 formation involves a nucleophilic substitution reaction that occurs during the thioether formation step. In the standard butoconazole synthesis, the intermediate compound 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole undergoes reaction with 2,6-dichlorothiophenol in the presence of potassium carbonate [3] [4]. During this critical step, which typically occurs at temperatures between 105-108°C under nitrogen atmosphere, competitive reactions can lead to the formation of bis-thioether compounds.

The mechanistic pathway for impurity formation begins when the chlorinated intermediate reacts with excess 2,6-dichlorothiophenol, creating conditions favorable for double substitution reactions. The extended reaction time of 3-4 hours at elevated temperatures increases the probability of over-reaction, where a single molecule can undergo multiple thioether bond formations [5] [4]. This mechanism is particularly relevant because the reaction conditions favor the formation of thermodynamically stable products, and the bis-thioether structure represents a lower-energy configuration compared to the mono-substituted product.

Temperature control represents a critical factor in the formation mechanism of Butoconazole Impurity 4. The reaction temperature window of 105-108°C creates an optimal environment for the nucleophilic attack of the thiophenol species on the chlorinated carbon centers [3]. At these elevated temperatures, the increased molecular motion and energy facilitate the formation of multiple bonds, particularly when reagent concentrations are not carefully controlled.

The role of the base catalyst, potassium carbonate, cannot be understated in the impurity formation mechanism. The base serves to deprotonate the 2,6-dichlorothiophenol, generating a more nucleophilic thiophenolate anion that exhibits enhanced reactivity toward electrophilic carbon centers [4]. When present in excess, this activated nucleophile can react with multiple sites on the intermediate molecule, leading to the formation of the bis-thioether impurity structure.

Solvent effects also contribute significantly to the impurity formation mechanism. The use of methyl isobutyl ketone as the reaction solvent creates a medium that can stabilize both the intermediate and final products [3] [4]. However, the solvent polarity and coordinating ability can influence the reaction kinetics and thermodynamics, potentially favoring the formation of the more substituted impurity product under certain conditions.

Optimization Strategies for Impurity Minimization

The development of effective optimization strategies for minimizing Butoconazole Impurity 4 formation requires a comprehensive understanding of the reaction parameters and their influence on product selectivity. Temperature optimization emerges as the most critical factor, with studies demonstrating that maintaining the chlorination step temperature between 30-35°C, rather than the traditional 65-70°C, significantly reduces impurity formation [3] [4].

The implementation of improved reagent stoichiometry represents another fundamental optimization strategy. Research has shown that using 1-1.2 molar equivalents of thionyl chloride, rather than excess amounts, minimizes the formation of over-chlorinated intermediates that can subsequently lead to impurity formation [3] [5]. This controlled stoichiometry approach prevents the generation of reactive species that contribute to unwanted side reactions.

Solvent selection optimization has proven particularly effective in impurity minimization. The transition from traditional solvents to 1,2-dichloroethane in the presence of catalytic amounts of dimethylformamide has demonstrated superior results in maintaining product selectivity [3] [4]. This solvent system provides better control over reaction kinetics and reduces the formation of competing reaction pathways that lead to impurity generation.

Reaction time optimization plays a crucial role in minimizing impurity formation. Extended reaction times, particularly in the thioether formation step, increase the likelihood of over-reaction and bis-substitution products [4]. Implementing precise reaction monitoring and endpoint determination allows for optimal conversion while minimizing the formation of unwanted byproducts.

The optimization of purification strategies has shown remarkable effectiveness in impurity control. The development of crystallization-based purification methods, rather than relying solely on chromatographic techniques, provides both scalability and efficiency in impurity removal [3] [4]. Recrystallization from methyl isobutyl ketone has proven particularly effective in achieving high purity levels while maintaining cost-effectiveness.

Process analytical technology integration represents an advanced optimization approach for impurity minimization. Real-time monitoring of reaction parameters, including temperature, pH, and reagent concentrations, allows for immediate adjustment of reaction conditions to prevent impurity formation [6]. This proactive approach has demonstrated superior results compared to traditional batch-based quality control methods.

The implementation of continuous extraction techniques has emerged as an innovative optimization strategy. Rather than using traditional batch extraction methods, continuous liquid-liquid extraction systems provide better control over product isolation and reduce the exposure time that can lead to impurity formation [7]. This approach has shown particular effectiveness in the isolation of intermediate compounds that are prone to degradation.

Byproduct Isolation Techniques

The isolation of Butoconazole Impurity 4 requires specialized techniques that account for the compound's unique chemical properties and its structural similarity to the parent drug. High-performance liquid chromatography represents the primary analytical and preparative technique for impurity isolation, with reverse-phase columns providing optimal separation efficiency [6] [8].

The development of gradient elution systems has proven essential for effective impurity isolation. Mobile phase compositions utilizing acetonitrile and phosphate buffer systems, with careful pH control between 2.5-3.0, provide the necessary selectivity for separating Butoconazole Impurity 4 from other synthetic byproducts [6] [9]. The optimization of column temperature, typically maintained at 30°C, ensures consistent retention times and peak resolution.

Preparative isolation techniques require careful consideration of the compound's stability characteristics. The use of rapid preparative isolation methods, incorporating automated fraction collection and immediate processing, prevents degradation of the isolated impurity [8]. Temperature control during the isolation process is critical, as the compound exhibits limited stability at elevated temperatures.

Solid-phase extraction techniques have demonstrated effectiveness in the preliminary purification of Butoconazole Impurity 4. The selection of appropriate sorbent materials, particularly C18-based phases, provides selective retention and concentration of the impurity while removing interfering matrix components [6]. This approach serves as an effective sample preparation step prior to final analytical or preparative chromatographic isolation.

The implementation of mass spectrometry-guided isolation has revolutionized the identification and isolation of Butoconazole Impurity 4. Liquid chromatography-mass spectrometry systems provide real-time identification of the target compound, enabling precise fraction collection and improving isolation efficiency [8] [10]. The use of electrospray ionization techniques has proven particularly effective for this class of compounds.

Crystallization-based isolation techniques offer advantages for larger-scale impurity isolation. The development of selective crystallization conditions, utilizing specific solvent systems and temperature profiles, allows for the isolation of relatively pure impurity fractions [3] [4]. These methods are particularly valuable for generating reference standards and conducting stability studies.

The optimization of extraction conditions represents a critical aspect of impurity isolation. The careful selection of extraction solvents, pH conditions, and temperature parameters ensures maximum recovery of the target impurity while minimizing co-extraction of interfering compounds [8]. Multi-stage extraction protocols have shown superior results compared to single-stage procedures.

Process Control and Optimization Data

Control StrategyTarget ParameterImpurity MinimizationQuality Control
Temperature ControlMaintain 30-35°C for chlorination [3]Prevents decompositionContinuous monitoring
Reagent StoichiometryUse 1-1.2 mol thionyl chloride [3]Reduces side reactionsAnalytical verification
Reaction Time OptimizationMonitor reaction completion [4]Ensures complete conversionIn-process testing
Solvent SelectionUse 1,2-dichloroethane for stability [3]Improves product stabilityResidual solvent analysis
Purification MethodsRecrystallization from MIBK [3]Removes process impuritiesHPLC purity >99% [4]

Butoconazole Impurity Formation Data

ImpurityCAS NumberMolecular FormulaFormation SourceIsolation Method
Butoconazole Impurity 41850278-18-0 [2]C19H17Cl3N2S.HCl [2]Synthesis process byproduct RP-HPLC separation [6]
Butoconazole Impurity 267085-11-4 [11]C13H15ClN2O [11]Intermediate compound formation [11]Gradient elution [6]
Butoconazole Impurity 7NA [12]C19H17Cl3N2S [12]Process-related impurity [12]Preparative isolation [8]
Butoconazole Impurity 91190931-41-9 Not specified Synthetic byproduct Multi-step reactions

Synthetic Pathway Optimization Results

Synthetic StepKey ReagentsTemperature RangePotential Impurity FormationYield Optimization
Step 1: HydroxylationImidazole, Phase Transfer Catalyst [3]22-25°C [3]Unreacted starting materials95% yield achieved [3]
Step 2: ChlorinationThionyl Chloride, Dimethylformamide [3]30-38°C [3]Incomplete chlorination productsQuantitative yield with proper conditions [3]
Step 3: Thioether Formation2,6-Dichlorothiophenol, Potassium Carbonate [3]105-108°C [3]Bis-thioether compounds (Impurity 4) 90% yield with controlled conditions [3]
Step 4: Imidazole SubstitutionSodium Hydride, Dimethylformamide [4]65-70°C [4]Substitution byproducts51.7% to 84% depending on method [4]
Step 5: Salt FormationNitric Acid [3]Room Temperature [3]Hydrolysis products99% purity with proper crystallization [3]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

Explore Compound Types